DL-Vinylglycine is classified as an α-amino acid due to the presence of an amino group (-NH2) adjacent to the carboxylic acid group (-COOH). It has been isolated from certain fungi, where it has shown inhibitory effects on various enzymes, making it a subject of interest in biochemical research. The compound is also recognized for its chiral nature, existing as two enantiomers: L-vinylglycine and D-vinylglycine.
The synthesis of DL-vinylglycine can be achieved through several methods, with the most notable being:
DL-Vinylglycine has a molecular formula of C4H7NO2 and a molecular weight of approximately 101.10 g/mol. The structural representation includes:
The compound exhibits geometric isomerism due to the presence of a double bond in the vinyl group, which contributes to its reactivity and biological properties.
DL-Vinylglycine participates in several chemical reactions, including:
The mechanism of action for DL-vinylglycine primarily revolves around its ability to inhibit enzymes involved in metabolic pathways. Its structural similarity to natural amino acids allows it to interact with enzyme active sites, effectively blocking substrate access and altering enzyme kinetics. Studies have shown that vinylglycine can inhibit proteases and other hydrolases, impacting protein metabolism within biological systems .
DL-Vinylglycine possesses several notable physical and chemical properties:
These properties make DL-vinylglycine suitable for various applications in research and industry.
DL-Vinylglycine has several applications across different scientific domains:
Vinylglycine occurs naturally in both enantiomeric forms, with the D-antipode produced by the mushroom Rhodophyllus nidorosus, while the L-isomer is generated as a transient intermediate in various PLP-enzyme active sites. Specifically, L-vinylglycine is observed in the catalytic cycles of cystathionine γ-synthase (during conversion to α-ketobutyrate) and threonine synthetase (in the transformation of homoserine to threonine) [1]. Beyond the parent vinylglycine, nature has evolved diverse β- and γ-substituted vinylglycine analogues with specialized biological functions:
β-Substituted derivatives: Include L-3,4-didehydrovaline (constituent of Phomopsin A), β-methylene-L-norvaline (isolated from Lactarius helvus and Philadelphus coronarius), and β-methylene-L-norleucine (found in Amanita vaginata)
γ-Substituted analogues: Feature complex enol ether structures including:
Table 1: Natural Occurrence and Biosynthesis of Vinylglycine Analogues
Compound | Producing Organism | Biosynthetic Features | Key Biological Role |
---|---|---|---|
D-Vinylglycine | Rhodophyllus nidorosus (mushroom) | Unknown | Unknown ecological function |
L-Vinylglycine | PLP-enzyme intermediates | Transient intermediate in cystathionine γ-synthase | Metabolic intermediate in amino acid pathways |
β-Methylene-L-norvaline | Lactarius helvus, Philadelphus coronarius | Unknown | Possible defensive metabolite |
4E-Methoxyvinylglycine (MVG) | Pseudomonas aeruginosa | Enol ether formation | Enzyme inhibition (aspartate aminotransferase) |
Rhizobitoxine | Rhizobium japonicum | Mimics cystathionine structure | Inhibits cystathionine β-lyase in host plants |
AVG | Streptomyces spp. | Extended side chain with terminal ammonium | Potent ACC synthase inhibitor (ethylene blocker) |
Biochemically, vinylglycine derivatives emerge through specialized pathways often involving PLP-mediated transformations. Recent studies reveal that PLP-dependent enzymes like CndF can generate vinylglycine ketimine intermediates via γ-elimination of O-acetyl-L-homoserine, which then undergoes nucleophilic attack by β-keto carboxylates to form new C-C bonds in natural product biosynthesis. This γ-substitution reaction exemplifies how vinylglycine intermediates serve as central hubs in the biosynthesis of complex natural products containing non-canonical amino acids [3].
The history of vinylglycine research began with its natural discovery in the 1970s, followed by pioneering investigations into its biochemical properties. Early studies demonstrated that both enantiomers of vinylglycine exhibit distinct biological activities:
A breakthrough in understanding its mechanism came from Rando's classic studies in the 1970s, demonstrating that vinylglycine acts as a "suicide substrate" for PLP-dependent enzymes. When vinylglycine binds to PLP-enzymes, removal of the α-proton generates a conjugated system that enables Michael addition of active site nucleophiles to the vinyl group, resulting in irreversible inactivation. This mechanistic insight was later confirmed through structural studies of inactivated enzyme complexes [1].
Table 2: Historical Milestones in Vinylglycine Research
Time Period | Key Advancement | Significance |
---|---|---|
Early 1970s | Isolation of D-vinylglycine from Rhodophyllus nidorosus | First identification of a naturally occurring α-vinylic amino acid |
Mid-1970s | Rando's inactivation studies of PLP-enzymes | Established "suicide substrate" mechanism for enzyme inhibition |
1980s | Structural characterization of inhibited enzyme complexes | Confirmed covalent adduct formation via Michael addition |
1990s | Development of AVG as plant growth regulator | Agricultural application targeting ethylene biosynthesis |
2020s | Biocompatible metathesis synthesis from APE | Novel synthetic route enabling metabolic engineering applications [4] |
Contemporary research has focused on developing practical synthetic routes. Traditional synthesis from L-methionine via Rapoport's method (6 steps) has been complemented by innovative approaches. A landmark achievement was the biocompatible ring-closing metathesis using a Hoveyda-Grubbs II catalyst to convert 5-allyloxy-2-amino-pent-3-enoate (APE) into vinylglycine within aqueous media compatible with bacterial growth. This synthetic breakthrough enabled nutritional rescue experiments in engineered E. coli strains, demonstrating vinylglycine's metabolic utility as a precursor for isoleucine and methionine biosynthesis in auxotrophic strains (ΔmetA and ΔilvA ΔtdcB) [4].
The defining structural feature of DL-vinylglycine—the vinyl group directly attached to the α-carbon—confers distinctive chemical properties that underpin its biochemical reactivity. This configuration creates a unique electronic environment where the double bond becomes conjugated with the electron system of PLP cofactors during enzymatic transformations:
Table 3: Biochemical Reactivity of Vinylglycine's α-Vinylic Motif
Reaction Type | Mechanistic Features | Enzymatic Examples | Biological Outcome |
---|---|---|---|
Transamination | Standard PLP-mediated deprotonation | D-amino acid transaminase | α-Ketobutyrate production |
β,γ-Elimination | Cβ-O bond cleavage following α-deprotonation | Tryptophan synthase, threonine deaminase | Pyruvate/α-ketobutyrate formation |
Michael-type inactivation | Nucleophile addition to β-carbon of vinyl group | Aspartate aminotransferase, alanine racemase | Irreversible enzyme inhibition |
γ-Replacement | Nucleophile attack at γ-carbon (substituted VG) | Methionine γ-lyase (on MVG) | Alternative metabolite production |
Radical-based inactivation | Electron transfer to flavin cofactors | L-Amino acid oxidase | Enzyme inactivation via radical mechanisms |
The bifurcating mechanism in PLP enzymes explains vinylglycine's versatile behavior. Following α-deprotonation and formation of the conjugated quinonoid intermediate, the reaction pathway diverges based on active site architecture:
This mechanistic diversity enables targeted applications:
The structural simplicity of vinylglycine belies its biochemical sophistication—its compact vinyl group functions as a latent electrophilic trap that becomes activated specifically within enzyme active sites, enabling precise targeting of mechanistically diverse enzymes. This property makes it an indispensable tool for mechanistic enzymology and metabolic engineering [1] [4].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: